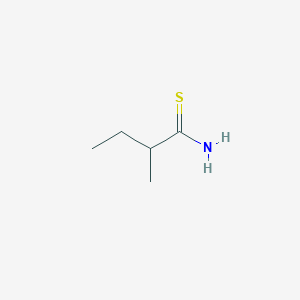

2-Methylbutanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylbutanethioamide is an organic compound with the molecular formula C5H11NS. It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylbutanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoyl chloride with ammonium thiocyanate, followed by hydrolysis. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylbutanethioamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone, depending on the oxidizing agent used.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylbutanethioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which 2-methylbutanethioamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfur atom in the thioamide group can form strong interactions with metal ions, which may be relevant in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylbutanamide: Similar structure but lacks the sulfur atom.

Butanethioamide: Similar structure but lacks the methyl group.

2-Methylbutanethioester: Similar structure but has an ester group instead of an amide group.

Uniqueness

2-Methylbutanethioamide is unique due to the presence of both a methyl group and a thioamide group, which confer distinct reactivity and properties compared to its analogs. The sulfur atom in the thioamide group can participate in unique interactions and reactions that are not possible with oxygen-containing analogs.

Biologische Aktivität

2-Methylbutanethioamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

Overview of this compound

This compound, also known as thioamide, is characterized by the presence of a thiol (-SH) group attached to an amide. This structural feature is significant as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-negative and Gram-positive bacteria .

2. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation. For instance, in carrageenan-induced rat paw edema models, compounds derived from its structure showed inhibition rates of up to 94.69% at specific time intervals . This indicates a strong potential for therapeutic applications in inflammatory conditions.

Case Study: Antimicrobial Efficacy in Livestock

A study evaluating the antibacterial effects of this compound in livestock revealed promising results against salmonella infections in lambs and calves. The compound demonstrated both bactericidal and bacteriostatic effects, confirming its potential as an alternative treatment in veterinary medicine .

Case Study: In Vitro Analysis

In vitro assays have confirmed the compound's effectiveness against colipathogenic E. coli serotypes, showcasing its broad-spectrum antimicrobial capabilities. The synthesized compound exhibited significant activity in various concentrations, reinforcing its potential for further development as an antibacterial agent .

The biological activity of this compound may be attributed to several mechanisms:

- Disruption of Bacterial Cell Walls: The thioamide group may interact with bacterial cell wall synthesis pathways.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in microbial metabolism.

- Reduction of Reactive Oxygen Species (ROS): Its antioxidant properties could help mitigate oxidative stress during microbial infections .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity associated with this compound. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to confirm safety for therapeutic use .

Eigenschaften

IUPAC Name |

2-methylbutanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPAXKBSATVOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.